7-Fold Potency Gain of Oxazolobenzimidazole Core Over Oxazolidinone Lead in mGluR2 PAM FLIPR Assay
In a direct head-to-head comparison within the same drug discovery program, the unsubstituted oxazolobenzimidazole core (compound 3, possessing the same tricyclic scaffold as CAS 14183-21-2) exhibited a 7-fold more potent EC50 for mGluR2 potentiation than the corresponding leading oxazolidinone 2, even without the previously identified potency-enhancing CN substituent present [1]. The assay was conducted in CHO cells coexpressing recombinant human mGluR2 and Gα16, using a FLIPR platform with functional potency expressed as EC50 for potentiating a submaximal glutamate concentration (EC20) [1].
| Evidence Dimension | mGluR2 positive allosteric modulator potency (EC50) |
|---|---|
| Target Compound Data | Oxazolobenzimidazole core (compound 3): EC50 = 7-fold more potent than comparator (exact nM values reported graphically in Figure 3 of the source) [1] |
| Comparator Or Baseline | Leading oxazolidinone 2 (tert-butylphenoxymethyl oxazolidinone): baseline EC50 potency [1] |
| Quantified Difference | Approximately 7-fold improvement in EC50 potency for the oxazolobenzimidazole scaffold over the oxazolidinone comparator [1] |
| Conditions | CHO cell line coexpressing recombinant human mGluR2 and Gα16; FLIPR assay; EC50 for potentiation of submaximal glutamate (EC20) [1] |
Why This Matters
This head-to-head data demonstrates that the rigid oxazolobenzimidazole scaffold confers a substantial, quantifiable potency advantage over a flexible oxazolidinone alternative in a therapeutically relevant GPCR target, providing direct justification for selecting the fused tricyclic core in mGluR2-focused medicinal chemistry programs.
- [1] Garbaccio, R. M., Brnardic, E. J., Fraley, M. E., Hartman, G. D., Hutson, P. H., O'Brien, J. A., Magliaro, B. C., Uslaner, J. M., Huszar, S. L., Fillgrove, K. L., Small, J., Tang, C., Kuo, Y., & Jacobson, M. A. (2010). Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor. ACS Medicinal Chemistry Letters, 1(8), 406–410. doi:10.1021/ml100115a View Source
